N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a piperidine-based acetamide derivative characterized by a hydroxy-ethyl substituent on the piperidine ring and an N-methyl acetamide group. This structure confers both hydrophilic (via the hydroxyl group) and lipophilic (via the piperidine and methyl groups) properties, making it a candidate for drug development, particularly in targeting central nervous system (CNS) receptors or enzymes. Its synthesis typically involves multi-step organic reactions, including amidation and alkylation, with purification via column chromatography .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(15)12(2)8-11-4-3-5-13(9-11)6-7-14/h11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHIHWNHMUPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of N-methylacetamide with 1-(2-hydroxyethyl)piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups onto the nitrogen atom .
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom play crucial roles in its reactivity and binding to biological molecules. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Substitution Patterns and Backbone Modifications
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: Hydroxy-ethyl and amino-ethyl groups improve aqueous solubility via hydrogen bonding, whereas chloro-acetyl and aryl groups enhance lipophilicity .
- Stability : Hydroxy-ethyl derivatives are more stable under physiological conditions compared to reactive groups like chloro-acetyl .
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and implications for therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 214.3 g/mol
- CAS Number : 1353988-28-9
The compound features a piperidine ring substituted with a hydroxyethyl group and an acetamide moiety, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various piperidine derivatives, revealing that compounds with similar structures demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| PA-1 | Staphylococcus aureus | 0.0039 |
| PA-1 | Escherichia coli | 0.025 |
| Other Derivatives | Candida albicans | 3.125 - 100 |
The mechanism by which this compound exerts its effects is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Receptor Interaction : The piperidine nitrogen can interact with various biological receptors, potentially modulating signaling pathways relevant to microbial resistance.
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
Study on Antimicrobial Efficacy
A notable study conducted by researchers evaluated the efficacy of this compound against clinical isolates of pathogens. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Other Piperidine Derivatives
In another investigation, the biological activity of this compound was compared with other piperidine derivatives. The study highlighted that modifications on the piperidine ring significantly influenced antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide future drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
